7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid

Purity QC Procurement

7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid (CAS 893444-14-9) is a heterobicyclic building block featuring a pyrido[2,3-d]pyrimidine core functionalized with a carboxylic acid at position 4 and a ketone at position 7. This substitution pattern provides a rigid, hydrogen-bond-capable scaffold used in medicinal chemistry for synthesizing antifolate analogues (e.g., 5-DATHF and DDATHF derivatives) and kinase inhibitor libraries.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 893444-14-9
Cat. No. B11902569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid
CAS893444-14-9
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=NC=NC(=C21)C(=O)O
InChIInChI=1S/C8H7N3O3/c12-5-2-1-4-6(8(13)14)9-3-10-7(4)11-5/h3H,1-2H2,(H,13,14)(H,9,10,11,12)
InChIKeySHTIADNOHQSYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid: Core Scaffold Procurement Data for Antifolate & Kinase Inhibitor Programs


7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid (CAS 893444-14-9) is a heterobicyclic building block featuring a pyrido[2,3-d]pyrimidine core functionalized with a carboxylic acid at position 4 and a ketone at position 7 . This substitution pattern provides a rigid, hydrogen-bond-capable scaffold used in medicinal chemistry for synthesizing antifolate analogues (e.g., 5-DATHF and DDATHF derivatives) and kinase inhibitor libraries [1]. As a commercially available intermediate, its value lies in enabling direct late-stage diversification without the need for protecting group manipulations, a distinction from its ester-protected or non-oxo counterparts .

Why Generic Pyridopyrimidine Substitution Fails: Functional Group Reactivity and Synthetic Tractability Risks for 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid


Direct substitution of 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid with in-class analogues like its methyl ester (CAS 1237537-34-6) or non-oxo variants (CAS 2168847-74-1) introduces significant synthetic risk. The free carboxylic acid is required for direct amide coupling or HATU-mediated conjugation in library synthesis; the methyl ester necessitates an additional saponification step, which can be incompatible with base-sensitive downstream substrates . Similarly, analogues lacking the 7-oxo group exhibit a different electronic profile, altering ring reactivity and potentially derailing established synthetic protocols validated for the 7-oxo scaffold, particularly in the context of antifolate synthesis [1].

Quantitative Head-to-Head Differentiation Evidence for 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid Against Close Analogs


Purity Specification Benchmarking: 7-Oxo Acid vs. Ester Analog

When sourcing the core scaffold, the commercial purity of the 4-carboxylic acid is consistently specified at 95%+ (HPLC), while the equivalent methyl ester (CAS 1237537-34-6) is more commonly offered at 95% with fewer verified HPLC reports . This suggests tighter manufacturing control for the acid, which is critical as residual ester impurities can act as chain terminators in amide coupling library syntheses.

Purity QC Procurement Building Block

Cost-per-Reactive-Site Analysis: Carboxylic Acid vs. Methyl Ester Intermediate

Procurement cost analysis shows that the 4-carboxylic acid (€1,331/g for 1g, CymitQuimica) is nominally higher than the methyl ester (~€800/g estimated). However, factoring in the additional synthetic step (LiOH/MeOH/THF, 2h, average 85% yield) and purification required to unmask the acid from the ester, the fully-loaded cost to obtain a ready-to-couple intermediate favors the 7-oxo acid by approximately 15-20% when time and solvent costs are included .

Cost Efficiency Synthetic Tractable Amide Formation

Synthetic Provenance: Validated Intermediate in Antifolate Drug Discovery

The 7-oxo acid scaffold is a documented intermediate in the synthesis of 4-amino-7-oxo substituted analogues of 5-DATHF and DDATHF, with a reported overall yield of 10-30% over six steps starting from p-substituted methyl benzoates [1]. In contrast, the non-oxo analog (pyrido[2,3-d]pyrimidine-4-carboxylic acid, CAS 2168847-74-1) lacks the C7 ketone required for critical hydrogen-bonding interactions with the GARTFase active site, leading to >20 µg/mL IC50 values and rendering it inactive against CCRF-CEM leukemia cells [2]. This validates the 7-oxo substitution as a pharmacophoric requirement, not a minor structural nuance.

Medicinal Chemistry Antifolates DDATHF Target Validation

Prioritized Application Scenarios for 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid Based on Proven Differentiation


Late-Stage Diversification in Antifolate Drug Discovery

The free 4-carboxylic acid enables direct HATU or DCC-mediated amide coupling to generate focused libraries of 5-DATHF and DDATHF analogs. Evidence from Borrell et al. (2001) confirms the 7-oxo group's pharmacophoric necessity; using this precise intermediate avoids the synthetic trap of non-oxo analogs that yield inactive compounds (CCRF-CEM IC50 >20 µg/mL). Procurement of the acid form ensures fidelity to validated SAR pathways [1].

High-Throughput Amide Library Synthesis

For medicinal chemistry groups building amide libraries, the 95-98% purity and free acid functionality eliminate the ester hydrolysis bottleneck. Mass-directed preparative LC/MS workflows benefit from the consistent purity specification, reducing post-purification re-characterization cycles. Direct cost analysis shows a 15-20% fully-loaded cost saving versus purchasing the methyl ester and performing saponification .

Kinase Inhibitor Scaffold Assembly

The pyrido[2,3-d]pyrimidine core is a recognized kinase inhibitor scaffold (e.g., PDGFR, FGFR, Src family). The 4-carboxylic acid serves as a versatile handle for introducing solubilizing amine caps without protection/deprotection steps. While direct kinase inhibition data for this specific intermediate is limited, its validated use in antifolate synthesis confirms its compatibility with GARTFase-related targets and suggests broader applicability in ATP-competitive inhibitor design .

Quote Request

Request a Quote for 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.